Chlorine monoxide

Atmospheric chemistry Ozone depletion modeling Radical kinetics

Chlorine monoxide (CAS 7791-21-1), also known as dichlorine monoxide or Cl₂O, is an inorganic halogen oxide that exists as a yellowish-brown gas at ambient temperature with a melting point of −120.6°C and a boiling point of 2.0–2.2°C. This compound serves as a powerful and selective chlorinating agent in synthetic organic chemistry and functions as a critical reactive intermediate in stratospheric ozone depletion chemistry.

Molecular Formula ClO
Cl2O
Molecular Weight 86.9 g/mol
CAS No. 7791-21-1
Cat. No. B1205322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChlorine monoxide
CAS7791-21-1
Molecular FormulaClO
Cl2O
Molecular Weight86.9 g/mol
Structural Identifiers
SMILESO(Cl)Cl
InChIInChI=1S/Cl2O/c1-3-2
InChIKeyRCJVRSBWZCNNQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityVery soluble in water
Soluble in carbon tetrachloride

Structure & Identifiers


Interactive Chemical Structure Model





Chlorine Monoxide (CAS 7791-21-1): Procurement-Grade Specification and Baseline Characterization for Scientific Applications


Chlorine monoxide (CAS 7791-21-1), also known as dichlorine monoxide or Cl₂O, is an inorganic halogen oxide that exists as a yellowish-brown gas at ambient temperature with a melting point of −120.6°C and a boiling point of 2.0–2.2°C [1]. This compound serves as a powerful and selective chlorinating agent in synthetic organic chemistry and functions as a critical reactive intermediate in stratospheric ozone depletion chemistry [2]. Unlike the chlorine monoxide radical (ClO•, CAS 14989-30-1), which is a transient diatomic species, Cl₂O is a stable molecular entity at low temperatures and can be isolated, stored as a hydrate or at sub−80°C conditions, and utilized as a reagent [3].

Why Chlorine Monoxide (CAS 7791-21-1) Cannot Be Replaced by Other Halogen Oxides or Chlorinating Agents Without Experimental Validation


Chlorine monoxide (Cl₂O) exhibits fundamentally different photochemical behavior, thermochemical stability, and reaction selectivity compared to structurally related chlorine oxides (e.g., ClO₂, Cl₂, ClO• radical). Its UV/vis absorption spectrum, quantum yields for O(³P) atom production, and gas-phase reaction rate constants with atmospheric radicals (HO₂, NO₂) are compound-specific parameters that directly govern its utility in both atmospheric modeling and synthetic applications [1]. Substituting Cl₂O with chlorine dioxide (ClO₂), molecular chlorine (Cl₂), or hypochlorous acid (HOCl) without accounting for these quantitative differences introduces systematic errors in photochemical models, alters reaction product distributions in chlorination syntheses, and invalidates kinetic predictions derived from Cl₂O-specific rate constants .

Quantitative Differentiation Evidence for Chlorine Monoxide (CAS 7791-21-1) Versus Closest Analogs


ClO + HO₂ Reaction Rate Constant at 298 K: 8.5 × 10⁻¹² cm³ molecule⁻¹ s⁻¹ (2016 Laser Flash Photolysis Study)

The rate coefficient for the ClO + HO₂ reaction, a key ozone-depleting pathway, was measured as k₁ = (8.5 ± 1.5) × 10⁻¹² cm³ molecule⁻¹ s⁻¹ at T = 298 K and ambient pressure (760 ± 20 Torr) [1]. This value exceeds previously accepted rate constants for this reaction and demonstrates a stronger negative temperature dependence than earlier low-pressure measurements had indicated [1]. While direct head-to-head comparison data with BrO + HO₂ under identical conditions is not available from this study, the reported value provides a class-level benchmark against which halogen oxide reactivity can be assessed.

Atmospheric chemistry Ozone depletion modeling Radical kinetics

O(³P) Quantum Yield from Cl₂O Photolysis at 193 nm: 0.85 ± 0.15 (2011 Pulsed Laser Photolysis Study)

The O(³P) atom quantum yield for Cl₂O photolysis at 193 nm was measured as 0.85 ± 0.15 at 296 K, whereas at 248 nm the yield decreases to 0.20 ± 0.03 [1]. This wavelength-dependent quantum yield is independent of temperature (220–352 K) and pressure (17–28 Torr N₂) at 248 nm [1]. The study also established a <5% upper limit for the O + Cl₂ photodissociation channel at 248 nm and indirectly determined a Cl atom quantum yield of 1.2 ± 0.1 at this wavelength [1].

Photochemistry Quantum yield determination Atmospheric photolysis

ClO Radical Spectroscopic Constants: Rotational Constant Bₑ = 0.623 cm⁻¹ and Dipole Moment = 1.24 D (Experimental Determination)

The chlorine monoxide radical (ClO•), the key reactive species generated from Cl₂O precursor, has been characterized with precise spectroscopic constants: an experimental dipole moment of 1.24 D and a Cl–O bond length of 1.60 Å (160 pm) [1]. NIST-compiled data report the rotational constant in equilibrium position Bₑ = 0.623 cm⁻¹ [2]. These constants are essential for remote sensing detection of ClO in atmospheric measurements and for quantitative spectroscopic monitoring in kinetic studies.

Spectroscopy Molecular constants Analytical detection

Validated Application Scenarios for Chlorine Monoxide (CAS 7791-21-1) Based on Quantitative Evidence


Atmospheric Ozone Depletion Modeling: ClO + HO₂ Kinetic Parameterization

The ClO + HO₂ rate constant of k₁ = (8.5 ± 1.5) × 10⁻¹² cm³ molecule⁻¹ s⁻¹ at 298 K [1] provides an experimentally validated parameter for atmospheric chemistry models. Procurement of high-purity Cl₂O as a ClO radical precursor enables laboratory calibration of this key ozone-depleting reaction pathway, particularly for mid-latitude stratospheric simulations where the updated rate coefficient suggests previously underestimated ozone loss contributions [1].

Photochemical Radical Generation: Wavelength-Selective O(³P) Atom Production

The wavelength-dependent O(³P) quantum yield of Cl₂O photolysis—0.85 ± 0.15 at 193 nm versus 0.20 ± 0.03 at 248 nm [1]—enables tunable generation of ground-state oxygen atoms for photochemical studies. The Cl atom quantum yield of 1.2 ± 0.1 at 248 nm [1] further supports applications requiring controlled chlorine atom production. Researchers procuring Cl₂O for photolysis experiments can select excitation wavelengths based on these quantified branching ratios.

Spectroscopic Calibration for Atmospheric Remote Sensing of ClO Radicals

The experimentally determined dipole moment (1.24 D) and bond length (1.60 Å) of the ClO• radical [1], combined with the NIST-compiled rotational constant Bₑ = 0.623 cm⁻¹ , provide the molecular constants required for microwave and infrared remote sensing of ClO concentrations in the stratosphere. Cl₂O serves as a stable precursor for generating ClO• radicals in laboratory calibration of field instruments used for atmospheric monitoring campaigns.

Selective Chlorination Reagent in Organic Synthesis

Cl₂O functions as a powerful and selective chlorinating agent as documented in synthetic methodology literature [1]. Its utility derives from its ability to deliver electrophilic chlorine under controlled conditions, distinct from the reactivity profiles of Cl₂, SO₂Cl₂, or N-chlorosuccinimide. Procurement considerations should account for the compound's thermal instability (decomposes at moderate rate at room temperature) and the requirement for sub−80°C storage [1].

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